(S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
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Overview
Description
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a pyridin-2-yl group attached to a propanoic acid backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-2-ylmethane and an appropriate amino acid derivative.
Reaction Conditions: The reaction is often carried out under mild conditions using a copper-catalyzed oxidation approach with water as the oxidant. This method ensures high yields and minimizes the production of unwanted by-products.
Purification: The product is then purified through crystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of magnetically recoverable catalysts can enhance the efficiency and reduce the cost of production .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones under copper-catalyzed conditions.
Substitution: It can participate in substitution reactions, particularly at the amino group, to form various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Cyclization: Cyclization reactions often require specific catalysts and solvents to achieve the desired product.
Major Products Formed
Pyridin-2-yl-methanones: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways and signal transduction processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: A closely related compound with similar structural features.
Pyridin-2-yl-methanones: Compounds formed through the oxidation of pyridin-2-ylmethanes.
Uniqueness
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride stands out due to its specific stereochemistry and the presence of both an amino group and a pyridin-2-yl group. This unique combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12Cl2N2O2 |
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Molecular Weight |
239.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H/t6-;;/m0../s1 |
InChI Key |
CEYSGWSRPMEIMV-ILKKLZGPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CC(=O)O)N.Cl.Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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